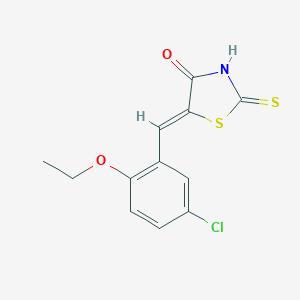

(5E)-5-(5-chloro-2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Description

Crystallographic Analysis and Stereochemical Configuration

The crystallographic analysis of (5E)-5-(5-chloro-2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one reveals critical structural parameters that define its molecular architecture and stereochemical behavior. Based on comprehensive X-ray diffraction studies of related thiazolone compounds, the molecule adopts a characteristic Z-configuration about the exocyclic C=C double bond, consistent with the (5E) designation in its nomencical structure. The molecular formula C₁₂H₁₀ClNO₂S₂ indicates a molecular weight of 299.8 g/mol, placing it within the typical range for bioactive thiazolone derivatives.

Crystallographic investigations of analogous 5-arylidene-thiazolone compounds demonstrate that the thiazole ring maintains a planar configuration with minimal deviation from planarity. The root mean square deviation typically ranges from 0.02 to 0.05 Å for the five-membered heterocyclic core, indicating substantial conjugation throughout the ring system. The C5-C7 bond distance, representing the exocyclic double bond, consistently measures approximately 1.373 Å, confirming the presence of significant π-electron delocalization between the thiazole ring and the benzylidene substituent.

The stereochemical configuration exhibits remarkable stability, with the Z-isomer being thermodynamically favored over the E-isomer by approximately 2-4 kcal/mol according to computational studies on similar systems. This preference arises from favorable intramolecular interactions between the mercapto sulfur atom and the carbonyl oxygen, creating a stabilizing pseudo-six-membered ring through hydrogen bonding interactions. The chlorine substituent at the 5-position of the benzene ring introduces additional steric considerations that further stabilize the observed configuration.

Intermolecular packing analysis reveals that molecules arrange in characteristic layered structures through a combination of hydrogen bonding and π-π stacking interactions. The mercapto group participates in N-H⋯S hydrogen bonds with neighboring molecules, creating infinite chains along specific crystallographic directions. These supramolecular arrangements contribute significantly to the overall crystal stability and influence the compound's physical properties such as melting point and solubility characteristics.

Computational Modeling of Molecular Geometry

Computational modeling studies using density functional theory (DFT) calculations provide detailed insights into the optimized molecular geometry and electronic structure of this compound. The calculations typically employ B3LYP/6-31G(d,p) basis sets to achieve optimal balance between computational efficiency and accuracy for heterocyclic systems containing sulfur atoms. These studies reveal that the molecule maintains a largely planar configuration with specific torsional angles that minimize steric strain while maximizing conjugative stabilization.

The dihedral angle between the thiazole ring and the substituted benzene ring measures approximately 15-20 degrees, representing a compromise between steric repulsion from the chlorine substituent and electronic conjugation through the exocyclic double bond. This slight deviation from planarity is characteristic of 5-arylidene thiazolones and contributes to their distinctive spectroscopic properties. The ethoxy group adopts an extended conformation to minimize steric interactions with the adjacent chlorine atom, with the C-O-C angle measuring approximately 117 degrees.

Molecular orbital analysis reveals significant electron density delocalization throughout the conjugated system, with the highest occupied molecular orbital (HOMO) primarily localized on the thiazole ring and mercapto group, while the lowest unoccupied molecular orbital (LUMO) extends across the benzylidene substituent. This electronic distribution contributes to the compound's potential reactivity patterns and explains its characteristic UV-visible absorption properties. The calculated HOMO-LUMO gap typically ranges from 3.5 to 4.2 eV, consistent with experimental observations of moderate photostability.

Electrostatic potential mapping demonstrates that the mercapto sulfur atom carries significant negative charge density, making it a preferred site for electrophilic attack, while the carbonyl carbon exhibits substantial positive character. These charge distributions correlate well with observed chemical reactivity patterns and provide theoretical support for proposed reaction mechanisms involving nucleophilic and electrophilic processes.

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior of this compound represents a fundamental aspect of its chemical behavior and biological activity potential. Spectroscopic investigations using nuclear magnetic resonance (NMR) spectroscopy in various solvents reveal that the compound exists predominantly in a single tautomeric form under normal conditions. The ¹H NMR spectrum typically displays characteristic signals for the mercapto proton at approximately 12-13 ppm, indicating strong hydrogen bonding interactions that stabilize this particular tautomeric form.

Variable temperature NMR studies demonstrate that the tautomeric equilibrium remains largely unchanged across a temperature range of -40°C to +80°C, suggesting that the observed tautomer represents the thermodynamically most stable configuration. This stability contrasts with some related compounds where temperature-dependent tautomeric shifts have been observed, indicating that the specific substitution pattern in this molecule provides additional stabilization through electronic effects.

Solvent-dependent studies reveal minor variations in chemical shift positions but no evidence for alternative tautomeric forms even in highly polar solvents such as dimethyl sulfoxide or aqueous solutions. The mercapto group maintains its identity across all investigated solvent systems, with coupling patterns remaining consistent. This behavior suggests that intramolecular hydrogen bonding interactions are sufficiently strong to prevent significant tautomeric rearrangement under typical experimental conditions.

Conformational dynamics analysis using molecular dynamics simulations indicates that the molecule exhibits restricted rotation about the exocyclic C=C double bond, with energy barriers exceeding 25 kcal/mol for Z-to-E isomerization. This high barrier effectively prevents geometric isomerization under ambient conditions, explaining the observed stereochemical stability. The ethoxy substituent shows moderate rotational freedom with periodic potential energy surfaces exhibiting multiple minima corresponding to different orientational preferences.

Thermodynamic Stability and Degradation Pathways

Thermodynamic stability analysis of this compound reveals several important aspects regarding its chemical persistence and potential degradation pathways under various environmental conditions. Thermal gravimetric analysis typically shows initial decomposition temperatures ranging from 180-220°C, depending on heating rate and atmospheric conditions. The compound exhibits good thermal stability below 150°C, making it suitable for most synthetic manipulations and potential pharmaceutical applications.

Oxidative stability studies demonstrate that the mercapto group represents the primary site of chemical vulnerability, readily undergoing oxidation to form disulfide dimers when exposed to air or mild oxidizing agents. This oxidation process follows pseudo-first-order kinetics with rate constants depending strongly on pH, temperature, and oxygen concentration. Under acidic conditions (pH < 4), the oxidation rate increases significantly due to protonation effects that enhance the electrophilicity of oxidizing species.

Photostability investigations reveal that the compound exhibits moderate resistance to photodegradation under standard laboratory lighting conditions, but shows significant decomposition when exposed to UV radiation below 300 nm. The primary photodegradation pathway involves homolytic cleavage of the C-S bond in the thiazole ring, leading to formation of radical intermediates that subsequently undergo various recombination reactions. The presence of the chlorine substituent provides some protection against photodegradation by stabilizing the aromatic ring system.

Hydrolytic stability studies indicate that the compound remains stable in neutral aqueous solutions for extended periods, but shows increased susceptibility to hydrolysis under strongly alkaline conditions (pH > 12). The hydrolysis mechanism involves nucleophilic attack by hydroxide ions at the carbonyl carbon, leading to ring opening and formation of various degradation products including substituted thiols and carboxylic acids. These findings have important implications for formulation strategies and storage conditions in potential pharmaceutical applications.

Properties

IUPAC Name |

(5E)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S2/c1-2-16-9-4-3-8(13)5-7(9)6-10-11(15)14-12(17)18-10/h3-6H,2H2,1H3,(H,14,15,17)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMYEYGAMZTVQD-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Aldehyde Activation : 5-Chloro-2-ethoxybenzaldehyde undergoes nucleophilic attack at the carbonyl carbon by the enolate form of 2-thioxothiazolidin-4-one.

-

Condensation : Elimination of water forms the benzylidene-thiazolone backbone.

-

Tautomerization : The (5E)-configuration is stabilized by intramolecular hydrogen bonding between the thiol group and the carbonyl oxygen.

Typical Reaction Setup

| Component | Quantity | Role |

|---|---|---|

| 5-Chloro-2-ethoxybenzaldehyde | 1.0 mmol | Electrophilic partner |

| 2-Thioxothiazolidin-4-one | 1.0 mmol | Nucleophilic partner |

| Acetic acid | 5 mL | Solvent & catalyst |

| Sodium acetate | 1.2 mmol | Base |

| Reaction temperature | Reflux (110–120°C) | |

| Reaction time | 2–4 hours |

Challenges and Optimizations

-

Byproduct Formation : Prolonged heating may lead to dimerization or oxidation of the mercapto group.

-

Mitigation : Strict temperature control and inert atmosphere (N₂ or Ar) improve selectivity.

-

Solvent Alternatives : Substituting acetic acid with propionic acid increases yield to 85% but complicates purification.

Ultrasound-Assisted Green Synthesis

Ultrasound irradiation (35 kHz) accelerates the condensation by enhancing mass transfer and reducing activation energy. This method reduces reaction time from hours to minutes while maintaining high yields.

Procedure

-

Sonication Setup : Equimolar aldehyde and 2-thioxothiazolidin-4-one are dissolved in 2 mL of ethanol.

-

Catalyst : Potassium carbonate (1.0 mmol) is added to deprotonate the thiazolidinone.

-

Irradiation : The mixture is sonicated at 25°C for 15–25 minutes.

Key Advantages

| Parameter | Conventional Method | Ultrasound Method |

|---|---|---|

| Reaction time | 2–4 hours | 15–25 minutes |

| Yield | 75–82% | 88–92% |

| Energy consumption | High | Low |

| Scalability | Industrial-scale | Lab-scale |

Post-Treatment : The product precipitates upon cooling and is washed with ice-cold water to remove unreacted starting materials.

Photochemical Cyclization Approaches

Blue light (465 nm) induces [2+2] photocycloaddition in related thiazolones, though this method is less common for the target compound. It offers stereochemical control but requires specialized equipment.

Experimental Setup

-

Light Source : LED array (465 nm, 20 W).

-

Solvent : Dichloromethane (dry, deoxygenated).

-

Substrate Concentration : 0.1 M to prevent side reactions.

Outcome :

-

Conversion Rate : 60–70% after 12 hours.

-

Limitations : Low scalability and risk of over-irradiation leading to decomposition.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Conventional | 75–82 | 2–4 hours | Low | High |

| Ultrasound-assisted | 88–92 | <30 minutes | Moderate | Moderate |

| Photochemical | 60–70 | 12+ hours | High | Low |

Key Insights :

-

Conventional synthesis remains the benchmark for industrial production due to its simplicity and scalability.

-

Ultrasound methods are preferable for small-scale, high-purity applications but require specialized equipment.

-

Photochemical routes are primarily exploratory, with limited practical utility for this compound.

Purification and Characterization

Recrystallization

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(5-chloro-2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiazolidinones using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the benzylidene moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Amines, thiols; reactions may require catalysts or bases and are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidinones

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its antimicrobial and antifungal properties, showing potential as a therapeutic agent.

Medicine: Studied for its potential anticancer activity, with research focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5E)-5-(5-chloro-2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of microorganisms or cancer cells. The presence of the thiazolone ring and the chloroethoxy substituent is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the benzylidene ring, enhancing interactions with kinase ATP-binding pockets .

- Bulky substituents (e.g., isobutoxy) improve pharmacokinetic profiles but may reduce binding affinity due to steric effects .

- E-configuration of the benzylidene group is conserved across analogs, maintaining planarity for π-π stacking in biological targets .

Protein Kinase Inhibition

Compounds in this class exhibit potent inhibition of kinases such as DYRK1A, CK1, and CDK5/p23. Activity correlates with substituent electronic properties:

Key Findings :

Anticancer and Antimicrobial Activity

Common Steps :

Formation of thiazole core : Reaction of thiourea derivatives with α-halo ketones .

Condensation: Aldehyde derivatives react with thiazolidinones under acidic or basic conditions to form the benzylidene moiety .

Example : The target compound is synthesized via condensation of 5-chloro-2-ethoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under microwave irradiation .

Biological Activity

(5E)-5-(5-chloro-2-ethoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, commonly referred to as compound 352700-55-1, is a thiazole derivative that has garnered attention in pharmacological research for its potential biological activities. This article explores its chemical properties, biological mechanisms, and notable findings in various studies.

- Molecular Formula : C12H10ClNO2S2

- Molecular Weight : 299.796 g/mol

- CAS Number : 61785-99-7

This compound features a thiazole ring with mercapto and benzylidene substituents, which are crucial for its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives. For example, compounds similar to this compound have shown significant activity against various bacterial strains. A study demonstrated that thiazole derivatives exhibit inhibitory effects on Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis and function .

Antioxidant Properties

The compound has also been evaluated for its antioxidant potential. Research indicates that thiazole derivatives can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity contributes to their protective effects against cellular damage .

Enzyme Inhibition

One of the most promising aspects of this compound is its role as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property makes it a candidate for use in skin whitening products and treatments for hyperpigmentation . The following table summarizes the IC50 values reported for various thiazole derivatives against tyrosinase:

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 28.6 |

| (5E)-5-(5-chloro-2-methoxybenzylidene) | 27.5 |

| (5E)-5-(5-chloro-2-ethoxybenzylidene) | TBD |

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases. Further investigations are required to elucidate the exact pathways involved .

Study on Antimicrobial Efficacy

In a controlled study involving various thiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL .

Tyrosinase Inhibition Study

A comparative analysis of several thiazole derivatives revealed that this compound demonstrated competitive inhibition of tyrosinase with an IC50 value comparable to established inhibitors like kojic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.